molecular formula C10H5Cl5O B14497608 2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one CAS No. 64981-72-2

2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14497608
CAS No.: 64981-72-2
M. Wt: 318.4 g/mol
InChI Key: ZJWCSLMEJCBRQE-UHFFFAOYSA-N
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Description

2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one is a chlorinated organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of five chlorine atoms and a dihydronaphthalene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of naphthalenone derivatives. One common method is the chlorination of 3,4-dihydronaphthalen-1(2H)-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carbonyl group.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated naphthoquinones, while reduction can produce partially dechlorinated naphthalenones. Substitution reactions result in the formation of various substituted naphthalenones.

Scientific Research Applications

2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,3,4,4-Pentachloro-1,2-dihydronaphthalene: Similar structure but lacks the carbonyl group.

    2,3,3,4,4-Pentachloronaphthalene: Fully chlorinated naphthalene without the dihydro and carbonyl features.

    2,3,3,4,4-Pentachloro-3,4-dihydro-1-naphthol: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

2,3,3,4,4-Pentachloro-3,4-dihydronaphthalen-1(2H)-one is unique due to its combination of a dihydronaphthalene ring, multiple chlorine atoms, and a carbonyl group

Properties

CAS No.

64981-72-2

Molecular Formula

C10H5Cl5O

Molecular Weight

318.4 g/mol

IUPAC Name

2,3,3,4,4-pentachloro-2H-naphthalen-1-one

InChI

InChI=1S/C10H5Cl5O/c11-8-7(16)5-3-1-2-4-6(5)9(12,13)10(8,14)15/h1-4,8H

InChI Key

ZJWCSLMEJCBRQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C(C2(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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